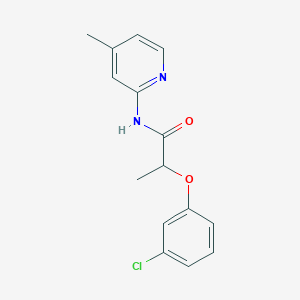![molecular formula C19H21ClN4O B10981685 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide](/img/structure/B10981685.png)
2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is a synthetic compound that belongs to the class of triazolopyridine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide typically involves the functionalization of methyl-azaheteroarenes. One common method is the oxidative C(sp3)–H functionalization in the presence of iodine (I2) and dimethyl sulfoxide (DMSO). This reaction enables the formation of triazolo[4,3-a]pyridine derivatives through a direct oxidative functionalization of sp3 C–H bonds .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like iodine (I2) in the presence of DMSO.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Iodine (I2) and DMSO are commonly used for oxidative functionalization.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidative functionalization can lead to the formation of triazolo[4,3-a]pyridine derivatives .
Scientific Research Applications
2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide involves its interaction with molecular targets such as DNA. The compound can intercalate into DNA, disrupting its structure and function, which is a common mechanism for anticancer agents . Additionally, its photoluminescent properties suggest interactions with electronic states in materials science applications .
Comparison with Similar Compounds
Similar Compounds
Trazodone: A triazolopyridine derivative used as an antidepressant.
Triazoloquinoxaline Derivatives: Known for their DNA intercalation activities and potential anticancer properties.
Uniqueness
2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide is unique due to its specific structural features, such as the combination of a chlorophenyl group and a triazolopyridine moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research in multiple fields.
Properties
Molecular Formula |
C19H21ClN4O |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-N-[3-methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butyl]acetamide |
InChI |
InChI=1S/C19H21ClN4O/c1-13(2)11-16(19-23-22-17-5-3-4-10-24(17)19)21-18(25)12-14-6-8-15(20)9-7-14/h3-10,13,16H,11-12H2,1-2H3,(H,21,25) |
InChI Key |
YCLAWICGNICGRW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C1=NN=C2N1C=CC=C2)NC(=O)CC3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B10981605.png)

![N-(5,6-dihydro-4H-cyclopenta[d][1,3]thiazol-2-yl)-2-[1-(3,4-dimethoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10981615.png)
![1-cyclopentyl-6-methyl-N-[3-(2-methylpropyl)-1H-1,2,4-triazol-5-yl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10981621.png)
![N-{2-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]ethyl}-3-(1H-pyrrol-1-yl)-3-(3-thienyl)propanamide](/img/structure/B10981623.png)
![N-[3-(4-fluorobenzyl)-1H-1,2,4-triazol-5-yl]-1-methyl-1H-indole-2-carboxamide](/img/structure/B10981624.png)
![1-(azepan-1-yl)-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propan-1-one](/img/structure/B10981635.png)
![2-(1H-benzimidazol-2-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B10981637.png)
![4-{[4-(3,4-Dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]amino}-4-oxobutanoic acid](/img/structure/B10981641.png)
![N-(1-methyl-1H-pyrazol-3-yl)-4-[2-(propan-2-yl)-2H-tetrazol-5-yl]benzamide](/img/structure/B10981644.png)
![6-hydroxy-2-(propan-2-ylidene)-7-{[4-(2,2,2-trifluoroethyl)piperazin-1-yl]methyl}-1-benzofuran-3(2H)-one](/img/structure/B10981650.png)
![1-(3-Methoxyphenyl)-4-{[4-(phenoxyacetyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one](/img/structure/B10981659.png)
![N-(1H-indol-5-yl)-2-[1-(4-methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetamide](/img/structure/B10981664.png)
![1-(2,5-dimethoxyphenyl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B10981676.png)
